C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine - 435342-02-2

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

Catalog Number: EVT-410194
CAS Number: 435342-02-2
Molecular Formula: C12H13Cl2N3
Molecular Weight: 270.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (Compound 8o)

Compound Description: Compound 8o is a potent and selective dual inhibitor of PI3K/mTOR. It exhibits significant antiproliferative activity against SW620 and HeLa cancer cells and regulates the PI3K/AKT/mTOR signaling pathway by inhibiting phosphorylation of AKT and S6 proteins. In vivo studies demonstrated significant antitumor efficacy with minimal toxicity, making it a promising candidate for cancer treatment.

(E)-1-(4-fluorobenzylidene)-2-(2,3-dihydro-1-isobutyl-1H-naphtho[2,1-d]imidazol-4-yl)hydrazine

Compound Description: This compound was synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. The molecule adopts an E conformation with respect to the C=N bond and exhibits intermolecular interactions, including O-H...N, N-H…O, and C-H…O hydrogen bonding.

N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazides

Compound Description: This series of compounds were synthesized and evaluated for their α-amylase inhibitory activity. The structure-activity relationship study highlighted the crucial role of aryl ring substitutions in influencing their inhibitory potential.

2-(naphth[2,3-d]imidazol-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazolyl-1-oxyl-3-oxide (Compound 4)

Compound Description: Compound 4 is a stable organic radical characterized by a one-dimensional chain structure formed through intermolecular hydrogen bonding involving four-centered intramolecular and intermolecular hydrogen bonds. It exhibits antiferromagnetic interactions between spins.

2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Compound Description: The structure of this compound was determined through X-ray single crystallography.

Poly{2-(4-Vinylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine} (P1), Poly{N-(4-(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)acrylamide} (P2), and Poly{N-(4-(1H-benzo[d][1,3,2]diazaborol-2(3H)-yl)phenyl)acrylamide} (P3)

Compound Description: These three polymers were synthesized via RAFT polymerization from NBN-containing vinyl monomers and exhibit solvatochromic fluorescence. P1 and P2 demonstrated excellent selectivity and sensitivity as fluorescent sensors for Fe3+ and Cr3+.

2-(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol and N-(2-aminophenyl)-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroxypropanamide

Compound Description: The crystal structure of a 1:1 complex of these two compounds was determined.

(Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one (Compound 11)

Compound Description: Compound 11 is a potent inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 of 6.7 nM. It exhibits reversible and competitive inhibition, high blood-brain permeability, and significant antioxidant activity without neurotoxicity.

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound was synthesized via a substitution reaction and its structure confirmed by X-ray crystallography.

6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Compound 27, GNE-371)

Compound Description: Compound 27 is a potent and selective inhibitor of TAF1(2), a bromodomain-containing protein. It exhibits an IC50 of 10 nM for TAF1(2) binding and demonstrates selectivity over other bromodomain family members.

2-(1H-benzo[d]imidazol-2-yl)-2,3-dihydro-1-aryl-1H-naphtho[1,2-e][1,3]oxazines

Compound Description: This series of compounds were synthesized using a three-component coupling reaction and screened for antimicrobial activity.

4-(1H-naphtho[2,3-d]imidazol-1-yl)benzoate (Ligand L)

Compound Description: This ligand was used to synthesize the soft porous metal-organic framework material [Zn(L)2(OH)2]n·Guest, which exhibits negative area compressibility.

1-amino-9,10-dioxo-4-phenylamino-9,10-dihydroanthracene-2,3-dicarbonitrile (Compound 7)

Compound Description: Compound 7 is a key intermediate in the synthesis of various anthraquinone derivatives with diverse functionalities.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (Compound 35b)

Compound Description: Compound 35b is a potent JNK3 inhibitor with an IC50 of 9.7 nM and neuroprotective effects against amyloid β-induced neuronal cell death. It exhibits high selectivity for JNK3 over other kinases, including JNK1 and JNK2.

2,2'-(((naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-5,10-diylbis(4,4-bis(2-butyloctyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-6,2-diyl))bis(methaneylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile (NTz-4F) and 2,2'-(((benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-6,2-diyl))bis(methaneylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile (BT-4F)

Compound Description: These two nonfused-ring electron acceptors (NFREAs) were designed for use in organic solar cells. NTz-4F, with a centrosymmetric core, exhibits enhanced intermolecular interactions and crystalline ordering, leading to superior performance compared to BT-4F with an axisymmetric core.

1,3-bis(2,3,4,5,6-pentamdthylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)copper(I) chloride (Compound 4b)

Compound Description: Compound 4b is a copper(I) complex with a benzimidazole-derived N-heterocyclic carbene (NHC) ligand. It displays potent activity against MCF7 cancer cells and antimicrobial activity against E. coli, MRSA, and C. albicans.

N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)aryl benzamides (6a-l) and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides (7a-b)

Compound Description: These compounds were synthesized and evaluated for their anthelmintic and antitubercular activities. Compounds 6b-c, 6g, 6k, and 7a-b exhibited significant anthelmintic activity, whereas compounds 6b-c, 6f-h, 6k, and 7a-b demonstrated notable antitubercular activity.

2-(1,3-diacetyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)acetonitrile (Compound 5)

Compound Description: Compound 5 was unexpectedly formed during the attempted synthesis of cyanoacetyl-1-N-methylbenzimidazole and its structure confirmed through X-ray crystallography.

2,6-bis(1H-naphtho[2,3]imidazol-1-yl)pyridine (Ligand L1) and 1,3-bis(1H-naphtho[2,3]imidazol-1-yl)benzene (Ligand L2)

Compound Description: These two ligands were utilized in the synthesis of boat-shaped palladium(II)-based metallacalixarenes. The resulting complexes exhibit varying crystal architectures based on the counterions present due to inter- and intramolecular C-H hydrogen bonding interactions.

N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-4-(4-morpholinyl)benzamide (Compound 22), N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide (Compound 23), and N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-5-(2-furanyl)-1H-pyrazole-3-carboxamide (Compound 24)

Compound Description: These three compounds are derivatives of Compound 1 designed to improve dopamine D3 receptor affinity and brain permeability. They exhibit good D3 receptor affinity and selectivity over the D2 receptor and improved ability to permeate the Caco-2 cell monolayer.

1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide

Compound Description: This compound exists in two crystal forms, α and β, with the β form showing superior stability and non-hygroscopic properties.

1-(1H-indazol-3-yl)ethanone (Compound 14) and cinnoline (Compound 18)

Compound Description: These compounds were formed during the flash vacuum pyrolysis of 1-(2-arylhydrazono)-1-(1H-1,2,4-triazol-1-yl)acetone.

N-(2-R1-5-R2-1H-imidazol-4-yl) thioureas and N-(2-R1-5-R2-1H-imidazol-4-yl) formamides

Compound Description: These two types of imidazole derivatives were synthesized via hydrolytic degradation of imidazo[1,5-a]-1,3,5-triazine derivatives. The tautomeric preferences of these imidazoles were also investigated.

2,3-dihydro-12H-imidazo[2',1':4,5][1,3,5]thiadiazino[2,3-b]quinazolin-5-thiones (Compound 4) and 3,4-dihydro-1H-quinazolin-2-thiones (Compound 5)

Compound Description: These compounds were formed by reacting 2-chloro-4,5-dihydroimidazole with 2-aminobenzylamines, followed by treatment with carbon disulfide.

1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione (Compound 8)

Compound Description: This compound was synthesized from the reaction of 2-chloro-4,5-dihydroimidazole with 2-aminobenzyl alcohol followed by transformation with carbon disulfide.

N-(4-(1H-benzo[d]imidazol-2-yl)-5-oxo-2-arylpyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetamide (Compound 5)

Compound Description: This compound is part of a series of novel fused heterocyclic compounds synthesized from an imidazole derivative. The entire series was evaluated for antimicrobial activity.

4-Methylhistamine

Compound Description: This compound was identified as a potent and selective histamine H4 receptor (H4R) agonist. It exhibits high affinity for the H4R with a Ki of 50 nM and a 100-fold selectivity over other histamine receptor subtypes.

Properties

CAS Number

435342-02-2

Product Name

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

IUPAC Name

1H-benzo[f]benzimidazol-2-ylmethanamine;dihydrochloride

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

InChI

InChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H

InChI Key

KXPFSPXDZIMEIZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.